molecular formula C24H18ClN5O3 B14975880 [5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone

Cat. No.: B14975880
M. Wt: 459.9 g/mol
InChI Key: AITJYLDKSMIINP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and is substituted with various functional groups, including a chlorophenyl, phenyl, and nitrophenyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multiple steps, starting from readily available starting materials

  • Formation of Triazolopyrimidine Core : This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and aldehydes, which undergo cyclization to form the triazole ring.
  • Introduction of Substituents : The chlorophenyl, phenyl, and nitrophenyl groups are introduced through various substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the selective introduction of the substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of high-throughput reactors, efficient catalysts, and continuous flow processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone undergoes various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of corresponding oxidized products.
  • Reduction : Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.
  • Substitution : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
  • Substitution : Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the nitrophenyl group results in amine derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone has a wide range of applications in scientific research:

  • Chemistry : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
  • Biology : In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.
  • Medicine : The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
  • Industry : In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone can be compared with other triazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in the substituents attached to the triazolopyrimidine ring. The unique combination of substituents in 5-(4-chlorophenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

[5-(4-chlorophenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C24H18ClN5O3/c25-19-11-9-17(10-12-19)21-14-22(16-5-2-1-3-6-16)29-24(26-15-27-29)28(21)23(31)18-7-4-8-20(13-18)30(32)33/h1-13,15,21-22H,14H2

InChI Key

AITJYLDKSMIINP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=NC=NN2C1C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl

Origin of Product

United States

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